molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5

3-[3-(Trifluoromethyl)phenoxy]azetidine

Cat. No.: B1352677
CAS No.: 76263-23-5
M. Wt: 217.19 g/mol
InChI Key: ADXWWNMHZFPXKW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]azetidine: is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenoxy]azetidine typically involves the reaction of 3-(trifluoromethyl)phenol with azetidine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

    Oxidation Products: Phenolic derivatives or quinones.

    Reduction Products: Reduced phenoxy derivatives or amines.

Scientific Research Applications

Chemistry: 3-[3-(Trifluoromethyl)phenoxy]azetidine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]azetidine in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenoxyethanol
  • 3-(Trifluoromethyl)phenoxypropane
  • 3-(Trifluoromethyl)phenoxybutane

Comparison: Compared to these similar compounds, 3-[3-(Trifluoromethyl)phenoxy]azetidine possesses a unique azetidine ring, which imparts additional reactivity and potential for diverse chemical transformations. The presence of the azetidine ring also influences the compound’s physical and chemical properties, making it distinct in terms of its applications and reactivity.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXWWNMHZFPXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456620
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76263-23-5
Record name 3-[3-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

44 mg of 10% palladium on charcoal was added to a solution of 0.23 mmol 1-benzhydryl-3-(3-trifluoromethyl-phenoxy)-azetidine in 5 ml acetic acid. The reaction mixture was hydrogenated for 3 hours at room temperature and normal pressure. Filtration and concentration yielded the crude product which was used in the next step without further purification. MS (m/e): 218.2 (M+H+, 100%).
Quantity
0.23 mmol
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound (D53) (100 mg) was prepared according to the experimental procedure described in Description 52 starting from 1-Boc-3-hydroxyazetidine (1 g, 5.77 mmol) and 3-(Trifluoromethyl)phenol (0.69 ml, 5.77 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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